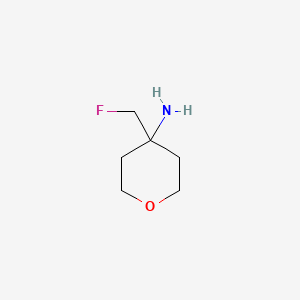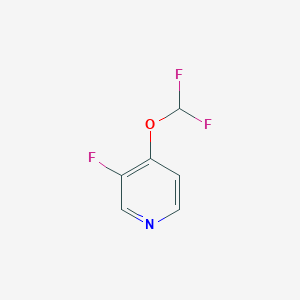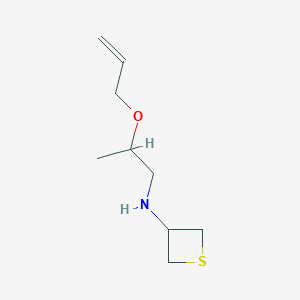
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C6H12FNO. It is a white to pale yellow crystalline solid with a unique odor. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including the synthesis of dyes, fragrances, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves the etherification reaction. In this process, 4-fluoropyran is reacted with methanamine under specific conditions to yield the desired product . Another method involves the reduction of 4-cyanotetrahydropyran using sodium hypochlorite or sodium hypobromite, followed by heating to reflux to produce 4-aminotetrahydropyran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and high polymers .
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The compound’s amine group can form bonds with other molecules, facilitating the formation of amides and other derivatives. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: This compound has a similar structure but lacks the fluoromethyl group.
4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine: This compound has a trifluoromethyl group instead of a single fluoromethyl group.
Uniqueness
4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific fluoromethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
4-(fluoromethyl)oxan-4-amine |
InChI |
InChI=1S/C6H12FNO/c7-5-6(8)1-3-9-4-2-6/h1-5,8H2 |
Clave InChI |
YGHRXBQDVCIGNF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)

![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)




